Cas no 1011405-09-6 (potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate)

potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- potassium 2-(isobutylamino)-1,3-thiazole-4-carboxylate
- potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate
- potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate
- Z90123497
- potassium;2-(2-methylpropylamino)-1,3-thiazole-4-carboxylate
- potassium2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate
- G33026
- 1011405-09-6
- EN300-10601
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- Inchi: InChI=1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1
- InChI Key: AKJAMUUHFNTQSO-UHFFFAOYSA-M
Computed Properties
- Exact Mass: 238.01783g/mol
- Monoisotopic Mass: 238.01783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 238.35g/mol
- Topological Polar Surface Area: 93.3Ų
potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10601-0.05g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 0.05g |
$42.0 | 2023-10-28 | |
Enamine | EN300-10601-0.5g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 0.5g |
$175.0 | 2023-10-28 | |
Enamine | EN300-10601-10g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 10g |
$1101.0 | 2023-10-28 | |
Aaron | AR019KLR-1g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 95% | 1g |
$377.00 | 2025-02-14 | |
Aaron | AR019KLR-10g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 10g |
$1539.00 | 2023-12-16 | |
1PlusChem | 1P019KDF-10g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 10g |
$1423.00 | 2023-12-27 | |
Aaron | AR019KLR-5g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 5g |
$1047.00 | 2023-12-16 | |
1PlusChem | 1P019KDF-2.5g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 2.5g |
$684.00 | 2023-12-27 | |
Enamine | EN300-10601-0.1g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 0.1g |
$66.0 | 2023-10-28 | |
Enamine | EN300-10601-2.5g |
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate |
1011405-09-6 | 93% | 2.5g |
$503.0 | 2023-10-28 |
potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate
Introduction to Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate (CAS No. 1011405-09-6)
Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate, identified by its CAS number 1011405-09-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thiazole class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate consists of a thiazole ring system substituted with an amino group at the 2-position and a carboxylate group at the 4-position. The presence of the potassium ion enhances its solubility in aqueous solutions, making it a valuable candidate for various biochemical and pharmacological studies. The 2-methylpropyl side chain contributes to the compound's lipophilicity, influencing its absorption and distribution within biological systems.
In recent years, there has been a surge in research focused on thiazole derivatives due to their remarkable pharmacological properties. Thiazole compounds have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer activities. Specifically, derivatives of thiazole with amino and carboxylate functionalities have shown promise in modulating enzyme activity and interacting with biological targets. The synthesis and characterization of Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate represent a significant advancement in this area.
One of the most compelling aspects of Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate is its potential role in drug discovery. Researchers have been exploring its interactions with various biological pathways, particularly those involving kinases and other enzymes implicated in cancer progression. Preliminary studies suggest that this compound may inhibit the activity of specific kinases by binding to their active sites, thereby disrupting signaling pathways that promote cell proliferation. This mechanism aligns with the growing interest in kinase inhibitors as therapeutic agents.
The potassium salt form of this compound enhances its bioavailability and stability under physiological conditions. This makes it an attractive candidate for further development into a pharmaceutical agent. Additionally, the structural flexibility of the 2-methylpropyl group allows for modifications that can fine-tune its pharmacokinetic properties, such as solubility and metabolic stability. Such attributes are crucial for optimizing drug efficacy and minimizing side effects.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of compounds like Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate. Molecular docking studies have been conducted to evaluate its potential interactions with target proteins. These studies have revealed promising binding affinities with several enzymes involved in metabolic disorders and inflammatory responses. This underscores the compound's potential as a lead molecule for developing novel therapeutics.
The synthesis of Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies has allowed researchers to produce this compound with minimal impurities, which is essential for subsequent biological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of the final product.
In conclusion, Potassium 2-(2-methylpropyl)amino-1,3-thiazole-4-carboxylate (CAS No. 1011405-09-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers investigating new therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.
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